2-Deoxyinosose

Metabolic Engineering Bioprocess Development Sustainable Chemistry

2-Deoxyinosose (also known as 2-deoxy-scyllo-inosose or 2-DOI; CAS 61914-09-8; molecular formula C₆H₁₀O₅; exact mass 162.0528) is a six-membered carbocyclic ketose intermediate. It is the earliest committed intermediate in the biosynthesis of 2-deoxystreptamine (DOS), the central aglycon of clinically important aminoglycoside antibiotics including butirosin, kanamycin, neomycin, gentamicin, and tobramycin.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Cat. No. B12075928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxyinosose
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1=O)O)O)O)O
InChIInChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2
InChIKeyGZYCZKBRQBKGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxyinosose (2-DOI) Procurement Guide: Technical Specifications and Biosynthetic Role


2-Deoxyinosose (also known as 2-deoxy-scyllo-inosose or 2-DOI; CAS 61914-09-8; molecular formula C₆H₁₀O₅; exact mass 162.0528) is a six-membered carbocyclic ketose intermediate [1]. It is the earliest committed intermediate in the biosynthesis of 2-deoxystreptamine (DOS), the central aglycon of clinically important aminoglycoside antibiotics including butirosin, kanamycin, neomycin, gentamicin, and tobramycin [2]. Structurally, it is a tetrahydroxycyclohexanone with the (2S,3R,4S,5R) stereochemical configuration, formed from D-glucose-6-phosphate via intramolecular C-C bond formation catalyzed by 2-deoxy-scyllo-inosose synthase (DOIS, EC 4.2.3.124) with NAD⁺ as a cofactor [3][4]. The compound also serves as a sustainable precursor for benzene-free aromatic compound synthesis and as a chiral cyclohexane synthon [5].

Why Generic Substitution Fails: 2-Deoxyinosose Procurement and Selection Rationale


2-Deoxyinosose cannot be functionally replaced by structurally similar cyclitols or inositol derivatives for applications requiring entry into the DOS-containing aminoglycoside biosynthetic pathway. The compound is the product of a highly specific enzymatic carbocyclization reaction catalyzed by DOIS, which exhibits strict substrate specificity for D-glucose-6-phosphate and proceeds via a multi-step mechanism involving NAD⁺-dependent oxidation, phosphate elimination, and intramolecular aldol-type C-C bond formation [1]. Alternative cyclitols such as scyllo-inosose, myo-inositol, or deoxyglucose derivatives lack the precise (2S,3R,4S,5R) stereochemistry and the 2-deoxy ketone functionality required for downstream enzymatic processing by L-glutamine:2-deoxy-scyllo-inosose aminotransferase, the next committed step in DOS biosynthesis [2]. Furthermore, the biosynthetic gene clusters for butirosin (btrC), neomycin (neoC), and kanamycin (kanC) each encode DOIS orthologs that have evolved distinct kinetic properties and regulatory interactions, meaning that heterologous pathway engineering efforts may fail if an inappropriate 2-DOI source or production strain is selected [3]. The absence of the 2-deoxy modification in related inosose compounds precludes their aromatization to catechol derivatives, a key industrial application of 2-DOI [4].

2-Deoxyinosose Comparative Performance Evidence: Quantitative Differentiation from Alternatives


Engineered E. coli Productivity: 2-DOI Yield Enhancement vs. Wild-Type Recombinant Baseline

In metabolically engineered Escherichia coli, disruption of pgi, zwf, and pgm genes enhanced 2-DOI production to 29.5 g/L with 99% yield from D-glucose when mannitol was used as a supplemental carbon source, compared to only 1.5 g/L achieved by wild-type recombinant E. coli under the same culture conditions [1]. This represents a 19.7-fold improvement in absolute titer and establishes a near-theoretical conversion efficiency. Intermediate genetic configurations (pgi deletion alone; pgi + pgm double deletion) yielded 7.4 g/L and 11.6 g/L respectively, demonstrating that full pathway optimization is required for maximal productivity [2].

Metabolic Engineering Bioprocess Development Sustainable Chemistry

Bacillus subtilis Platform Comparison: Codon-Optimized tobC vs. Native btrC for 2-DOI Production

A direct comparison of two different DOIS-encoding genes expressed in engineered Bacillus subtilis revealed that codon-optimized tobC (from Streptomyces tenebrarius) produced 37.2 g/L 2-DOI in batch culture, whereas the native btrC gene (from Bacillus circulans) produced only 2.3 g/L in the same host background [1]. Fed-batch fermentation using the tobC-expressing strain (BSDOI-15) further increased the titer to 38.0 g/L, the highest reported 2-DOI titer to date in any microbial system [2]. The 16.2-fold difference in productivity underscores that selection of the appropriate DOIS ortholog and codon optimization strategy is critical for economically viable 2-DOI procurement via fermentation.

Synthetic Biology Heterologous Expression Industrial Biotechnology

Saccharomyces cerevisiae Expression System: Multicopy Vector vs. Single-Copy Genomic Integration

In metabolically engineered Saccharomyces cerevisiae CEN.PK strains, the use of a multicopy expression vector for the btrC gene (encoding DOIS) resulted in an 11-fold higher response in extracted ion chromatogram (EIC) analysis for the 2-DOI methyloxime-tetra-TMS derivative compared to a recombinant strain carrying only a single genomic copy of the expression cassette [1]. This gene dosage effect was observed in culture filtrates analyzed by GC/MS, confirming that 2-DOI production in yeast is directly tunable by copy number. Additionally, knockout strains lacking phosphoglucose isomerase (Δpgi1) produced 2-DOI and reduced it to scyllo-quercitol and (−)-vibo-quercitol, demonstrating pathway branching that must be managed for pure 2-DOI procurement [2].

Yeast Metabolic Engineering Gene Dosage Effects 2-DOI Production

Enzymatic Synthesis Efficiency: One-Pot Conversion with cgPPGK and BtrC

A one-pot enzymatic system combining polyphosphate glucokinase from Corynebacterium glutamicum (cgPPGK) and DOIS (BtrC) from Bacillus circulans achieved nearly full conversion of D-glucose to 2-DOI in the presence of polyphosphate [1]. This represents a substantial improvement over traditional multi-step chemical synthesis routes to cyclitol derivatives, which typically require protective group strategies and yield complex reaction mixtures requiring rigorous purification . Among seven DOIS orthologs screened, the BtrC/cgPPGK combination was identified as the optimal pair, providing a defined biocatalytic formulation for laboratories seeking to produce 2-DOI without maintaining live microbial cultures.

Biocatalysis Enzymatic Synthesis Green Chemistry

Kinetic Isotope Effect Confirms Single-Enzyme Carbocyclization Mechanism

Mechanistic studies using double-labeled D-[4-²H, 3-¹⁸O]glucose-6-phosphate revealed a kinetic isotope effect of kH/kD = 2.4 for the DOIS-catalyzed carbocyclization reaction [1]. The deuterium label at C-4 of the substrate was retained at C-6 of the 2-DOI product without isotopic scrambling, confirming that hydride abstraction and return occur within the same glucose molecule and that the reaction is catalyzed by a single enzyme with strict NAD⁺ dependence [2]. This mechanistic definition contrasts with related carbocycle-forming enzymes such as dehydroquinate synthase, which shares sequence homology but operates on different substrates (DAHP) within the shikimate pathway [3]. The well-defined single-enzyme mechanism supports the use of DOIS as a standalone biocatalyst for 2-DOI production without requiring multi-enzyme cascades.

Enzyme Mechanism Reaction Kinetics Biosynthetic Pathway Analysis

Chemical Synthesis Route: Mercury(II) Acetate Efficiency for 2-Deoxyinosose Derivative Formation

In the chemical conversion of 6-deoxyhex-5-enopyranosyl compounds to 2-deoxyinosose derivatives, mercury(II) acetate demonstrated superior efficiency compared to mercury(II) chloride under identical aqueous acetone conditions [1]. Mercury-containing intermediates were isolated and subsequently converted to 2-deoxyinosose derivatives upon exposure to hydrogen sulfide, with mercury(II) acetate providing a more efficient transformation pathway [2]. While this represents a chemical rather than enzymatic route, the defined differential efficiency provides a practical parameter for laboratories employing mercury-mediated synthesis of 2-deoxyinosose analogs.

Carbohydrate Chemistry Chemical Synthesis Mercury-Mediated Reactions

2-Deoxyinosose Optimal Use Cases: Research and Industrial Application Scenarios


Industrial-Scale Production of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics

2-DOI is the committed biosynthetic precursor for the 2-deoxystreptamine (DOS) aglycon, which forms the core scaffold of clinically essential aminoglycoside antibiotics including butirosin, kanamycin, neomycin, gentamicin, and tobramycin [1]. Metabolic engineering platforms achieving 38.0 g/L 2-DOI titers in B. subtilis [2] and 29.5 g/L with 99% yield in E. coli [3] demonstrate that 2-DOI can be produced at industrially relevant scales from renewable D-glucose. These titers support the economic feasibility of 2-DOI as a fermentation-derived intermediate for downstream aminoglycoside production or semisynthesis, bypassing traditional extraction from low-yielding natural producer strains.

Benzene-Free Synthesis of Catechol and Aromatic Fine Chemicals

2-DOI readily aromatizes to yield catechol, providing a sustainable, benzene-free route to aromatic compounds from renewable D-glucose [1]. The 99% yield achieved in engineered E. coli [2] establishes 2-DOI as a viable bio-based alternative to petroleum-derived benzene for catechol production. This application is particularly relevant for green chemistry initiatives seeking to replace carcinogenic benzene feedstocks with carbohydrate-derived intermediates, leveraging the native aromatization propensity of the 2-DOI carbocycle [3].

Chiral Cyclohexane Synthon for Asymmetric Synthesis

2-DOI, with its defined (2S,3R,4S,5R) stereochemistry and reactive ketone functionality at C-1, serves as a chiral cyclohexane synthon for the synthesis of complex natural products and pharmaceutical intermediates [1]. The one-pot enzymatic synthesis method using cgPPGK and BtrC [2] provides direct access to enantiomerically pure 2-DOI from inexpensive D-glucose, enabling its use as a stereochemically defined building block for medicinal chemistry and total synthesis programs requiring chiral cyclitol scaffolds.

Biosynthetic Gene Cluster Discovery and Pathway Elucidation

DOIS, the enzyme producing 2-DOI, is a critical query sequence for genome mining efforts aimed at discovering novel DOS-containing aminoglycoside biosynthetic gene clusters [1]. The characterized kinetic isotope effect (kH/kD = 2.4) and defined single-enzyme mechanism [2] provide a robust biochemical framework for validating putative DOIS homologs in uncharacterized actinomycete genomes. 2-DOI itself serves as an authentic standard for GC/MS or LC/MS detection of DOIS activity in vitro, enabling functional characterization of newly discovered biosynthetic pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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